

An In-depth Technical Guide to Isoquinolin-8-ylmethanamine

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Compound of Interest

Compound Name: *Isoquinolin-8-ylmethanamine*

Cat. No.: *B1314839*

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This technical guide provides a comprehensive overview of **isoquinolin-8-ylmethanamine**, a heterocyclic aromatic compound of interest to researchers and professionals in drug development. The guide details its physicochemical properties, outlines a general synthetic approach, and discusses potential analytical methodologies for its characterization.

Core Physicochemical Data

Quantitative data for **isoquinolin-8-ylmethanamine** is summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	PubChem[1]
Molecular Weight	158.20 g/mol	PubChem[1]
IUPAC Name	(isoquinolin-8-yl)methanamine	PubChem[1]
CAS Number	362606-12-0	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **isoquinolin-8-ylmethanamine** is not readily available in the public domain, a general approach can be extrapolated from established methods for the synthesis of isoquinoline derivatives, such as

those described in various patents.[2][3][4] A common strategy involves the construction of the isoquinoline core followed by functional group manipulation to introduce the aminomethyl group at the 8-position.

A plausible synthetic route could commence with a substituted benzene derivative, which undergoes cyclization to form the isoquinoline scaffold. One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction.[4] This reaction typically involves the cyclodehydration of a β -phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

Subsequent functionalization at the 8-position would be necessary to introduce the methanamine group. This could potentially be achieved through a multi-step sequence starting from 8-bromoisquinoline, which is a commercially available starting material. A palladium-catalyzed carbonylation could introduce a carboxyl group, which can then be converted to an amide and subsequently reduced to the desired amine.

General Experimental Protocol Outline:

- **Amide Formation:** A suitable β -phenylethylamine precursor is acylated with an appropriate acid chloride or anhydride to form the corresponding N-phenylethylamide.
- **Cyclization (Bischler-Napieralski Reaction):** The amide is treated with a dehydrating agent (e.g., phosphorus oxychloride) in an inert solvent and heated to effect cyclization to a 3,4-dihydroisoquinoline intermediate.
- **Aromatization:** The dihydroisoquinoline is dehydrogenated to the aromatic isoquinoline ring system, often using a catalyst such as palladium on carbon.
- **Functionalization at C-8:** This would likely involve a series of steps, for which a specific protocol for this particular molecule is not detailed in the available literature. A hypothetical sequence could involve:
 - Introduction of a cyano or carboxyl group at the 8-position of the isoquinoline ring.
 - Reduction of the cyano or carboxyl group to the corresponding aminomethyl group.

Analytical Characterization

The purity and identity of synthesized **isoquinolin-8-ylmethanamine** would be confirmed using a combination of standard analytical techniques. These methods are crucial for quality control and to ensure the compound is suitable for further research.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.
- Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
- High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound by separating it from any starting materials, byproducts, or other impurities.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the amine (N-H stretching) and the aromatic rings (C-H and C=C stretching).

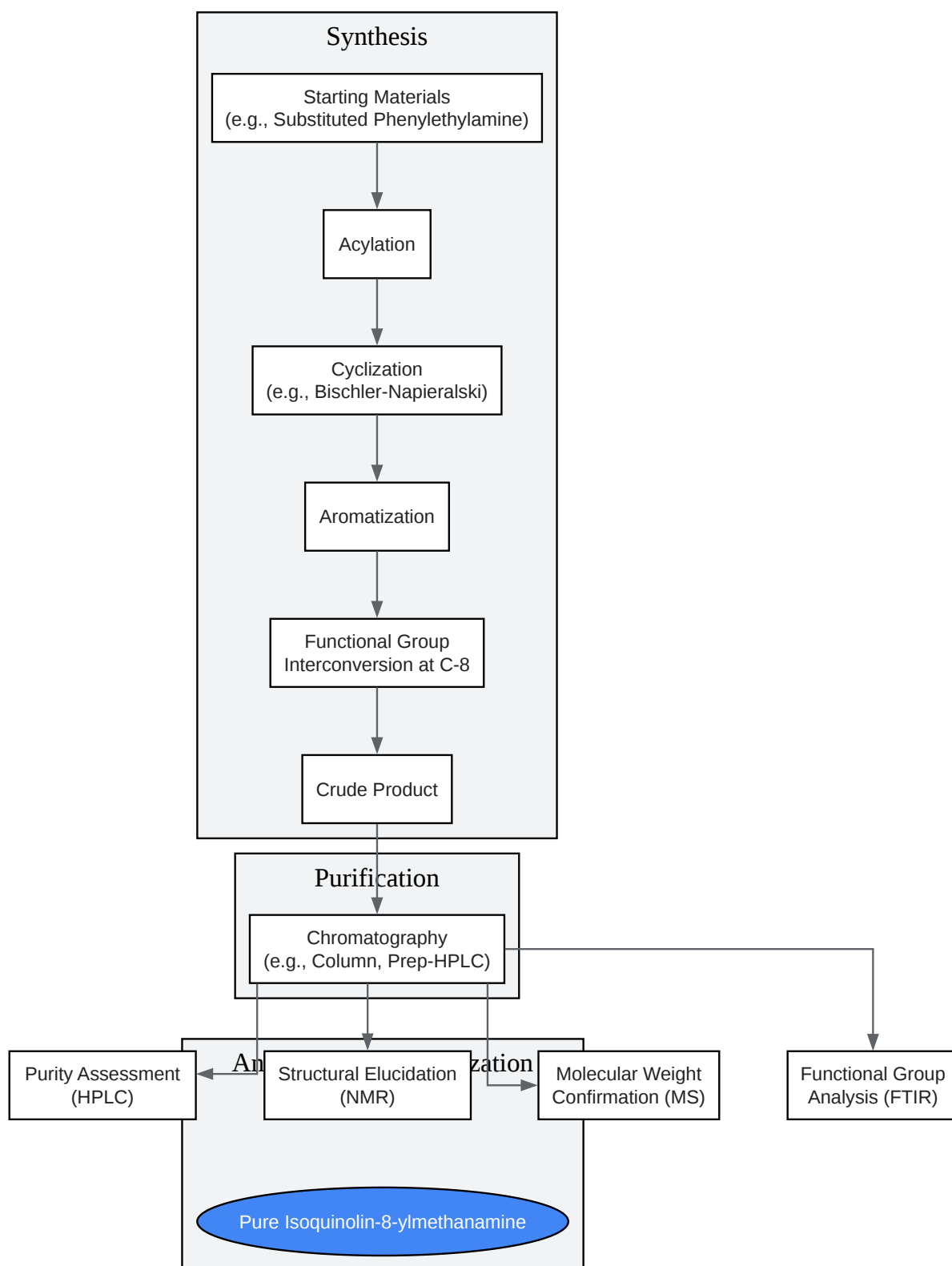
Potential Biological Activity and Research Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.^{[5][6]} Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.^{[5][6]} While the specific biological activity and mechanism of action for **isoquinolin-8-ylmethanamine** are not well-documented in publicly available literature, its structural similarity to other biologically active isoquinolines suggests it could be a valuable compound for screening in various therapeutic areas.

Given the presence of the basic amine group and the aromatic isoquinoline core, this compound could potentially interact with various biological targets such as enzymes, receptors, or nucleic acids. Further research would be needed to elucidate its specific pharmacological profile.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of an isoquinoline derivative such as **isoquinolin-8-ylmethanamine**.



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Caption: A generalized workflow for the synthesis and analysis of **isoquinolin-8-ylmethanamine**.

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